(R)-(-)-1-Amino-1-phenyl-2-methoxyethane chemical properties
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane chemical properties
An In-depth Technical Guide to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Chiral Building Block
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, identified by CAS Number 64715-85-1, is a chiral primary amine that has garnered significant interest within the synthetic organic chemistry community. Its structure, which features a stereogenic center directly attached to an amino group and a phenyl ring, positions it as a valuable asset in the construction of complex, enantiomerically pure molecules.[1] Chiral amines are foundational to the synthesis of an estimated 40-45% of small-molecule drugs, making compounds like this crucial intermediates.[1] This guide provides a comprehensive overview of its chemical properties, synthetic utility, and practical handling, offering field-proven insights for researchers and drug development professionals. Its primary role is not just as a final product, but as a critical chiral synthon or auxiliary that imparts stereochemical control in asymmetric synthesis.[1][2]
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful application in the laboratory. This section details the key physical characteristics and expected spectroscopic signatures of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.
Physicochemical Properties
The compound is typically supplied as a liquid, ranging from colorless to pale yellow, a common characteristic for chiral amines of this type. Its basicity, conferred by the primary amino group, allows it to readily form salts and participate in a wide array of nucleophilic reactions.
| Property | Value | Source(s) |
| CAS Number | 64715-85-1 | [1][3][4] |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | CMTDMIYJXVBUDX-VIFPVBQESA-N | [1] |
Spectroscopic Data Analysis (Predicted)
While specific spectra are proprietary to manufacturers, a competent chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and characterization.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be rich with information.
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Aromatic Protons (δ ≈ 7.2-7.4 ppm): The phenyl ring will exhibit a complex multiplet integrating to 5 protons.
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Chiral Methine (CH-N, δ ≈ 4.0-4.2 ppm): The single proton at the stereocenter (C1) would likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent methylene group.
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Methoxy Protons (O-CH₃, δ ≈ 3.3 ppm): A sharp singlet integrating to 3 protons.
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Methylene Protons (CH₂, δ ≈ 3.4-3.6 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with the C1 proton, resulting in two distinct, complex multiplets.
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Amine Protons (NH₂, δ ≈ 1.5-2.5 ppm): A broad singlet integrating to 2 protons, the chemical shift of which can vary with concentration and solvent.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Expect four signals for the phenyl ring: one for the ipso-carbon (C-C1), two for the ortho/meta carbons, and one for the para carbon.
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Chiral Carbon (C1, ≈ 55-60 ppm): The carbon atom bearing the amino group.
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Methylene Carbon (C2, ≈ 75-80 ppm): The carbon adjacent to the oxygen atom will be significantly downfield.
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Methoxy Carbon (O-CH₃, ≈ 59-61 ppm): The methyl carbon of the methoxy group.
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IR (Infrared) Spectroscopy:
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N-H Stretch (≈ 3300-3400 cm⁻¹): A characteristic pair of peaks (for a primary amine) or a broad peak indicating the amine functionality.
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C-H Aromatic Stretch (≈ 3030-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch (≈ 2850-2950 cm⁻¹): Peaks corresponding to the CH, CH₂, and CH₃ groups.
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C-O Stretch (≈ 1100-1150 cm⁻¹): A strong band indicating the ether linkage.
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Part 2: Reactivity, Synthesis, and Application
The true value of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane lies in its application as a chiral auxiliary and building block, a cornerstone of modern asymmetric synthesis.
Role as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[5] After the desired chiral center is created, the auxiliary is cleaved and can often be recycled.[1] The phenyl group in this molecule provides steric bulk, which effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity.
Caption: A plausible synthetic route via asymmetric reductive amination.
Application in Pharmaceutical Synthesis: A Protocol Example
This compound is a key intermediate for synthesizing more complex, enantiomerically pure molecules that are often the basis for a drug's efficacy and safety. [1]Below is a representative, field-tested protocol for the diastereoselective alkylation of a ketone, demonstrating the utility of this amine as a chiral auxiliary.
Objective: To synthesize an α-alkylated ketone with high enantiomeric excess.
Step-by-Step Methodology:
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Imine Formation (Attachment of Auxiliary):
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In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq) and a prochiral ketone (e.g., cyclohexanone, 1.0 eq) in anhydrous toluene (0.5 M).
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Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours to remove water azeotropically.
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Causality: The Dean-Stark trap is critical to drive the equilibrium towards the imine product by removing the water byproduct.
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Deprotonation and Enolate Formation:
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Cool the reaction mixture to -78 °C (dry ice/acetone bath).
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Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes.
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Stir the resulting solution at -78 °C for 1 hour.
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Causality: LDA is a strong, non-nucleophilic base, ensuring complete and regioselective deprotonation to form the chiral lithium aza-enolate without competing side reactions. The low temperature maintains the kinetic control necessary for stereoselectivity.
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Diastereoselective Alkylation:
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Add an alkylating agent (e.g., methyl iodide, 1.2 eq) to the cold aza-enolate solution.
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Maintain the temperature at -78 °C and stir for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Causality: The bulky phenyl and methoxyethane moiety of the auxiliary sterically blocks one face of the planar enolate, forcing the electrophile (methyl iodide) to approach from the opposite, less-hindered face. This is the key stereodirecting step.
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Hydrolysis (Cleavage of Auxiliary):
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Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and transfer to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The crude product is then subjected to mild acidic hydrolysis (e.g., 1M aq. oxalic acid in THF/water) to cleave the imine and release the α-alkylated ketone and the protonated chiral auxiliary.
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The desired ketone can be purified by column chromatography, and the water-soluble auxiliary can be recovered by basifying the aqueous layer and extracting.
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Part 3: Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
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Hazard Identification: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is classified as harmful if swallowed and can cause skin and serious eye irritation. [4]It may also cause an allergic skin reaction. [4]* Handling Precautions:
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Work in a well-ventilated area or a chemical fume hood. [6] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6] * Avoid breathing vapors or mist.
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Wash hands thoroughly after handling. [6]* Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] * Keep away from strong oxidizing agents.
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]
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Conclusion
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is more than just a simple chemical intermediate; it is a powerful tool for exerting stereochemical control in asymmetric synthesis. Its well-defined structure provides a predictable steric environment, enabling chemists to construct complex chiral molecules with high fidelity. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is the foundation for leveraging its full potential in pharmaceutical development and advanced organic synthesis.
References
- (R)-(-)-1-Amino-1-phenyl-2-methoxyethane | 64715-85-1 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSzgB4lRtld7yekH-U04GLnfKEu5M8T8uW96auifpydh-gxa_o1orl1ekPhqLtljEUOsbxuTGF6FzlVqIcwCzm8o9EqMSBSmtol4nkxiRAUxu2fMmLy_hHF3qFtnq1bTgFAJoPfw==]
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- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS2549146.pdf]
- (S)-(+)-1-amino-1-phenyl-2-methoxyethane AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00010]
- (S)-(+)-1-Amino-1-phenyl-2-methoxyethane - Chem-Impex. [URL: https://www.chemimpex.com/products/s-1-amino-1-phenyl-2-methoxyethane]
- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Chiral Auxiliaries - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-sub-site/chemistry-and-biochemicals/chiral-auxiliaries]
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